molecular formula C11H4F5NO3S B6617564 Pentafluorophenyl pyridine-2-sulfonate CAS No. 1199262-21-9

Pentafluorophenyl pyridine-2-sulfonate

Cat. No.: B6617564
CAS No.: 1199262-21-9
M. Wt: 325.21 g/mol
InChI Key: HUNMTSONVAJCQW-UHFFFAOYSA-N
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Description

Pentafluorophenyl pyridine-2-sulfonate is a valuable activated sulfonate ester that serves as a stable and efficient alternative to highly reactive and unstable heteroaryl sulfonyl chlorides in chemical synthesis . Compounds of this class are particularly useful in medicinal chemistry and drug discovery for the modular synthesis of sulfonamides, a functional group prevalent in pharmaceuticals and biologically active molecules . The pentafluorophenyl (PFP) group acts as an excellent leaving group, enabling the reagent to react with a wide range of alkyl and aryl amines to form the corresponding sulfonamide products under milder conditions than the parent sulfonyl chlorides . This reactivity allows researchers to rapidly generate molecular diversity for biological screening. The superior stability of PFP sulfonate esters compared to their sulfonyl chloride counterparts allows for long-term storage and handling at room temperature, making them practical and shelf-stable intermediates for research applications . They are typically solid materials that can be isolated and purified by standard techniques such as flash chromatography on silica gel . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) pyridine-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4F5NO3S/c12-6-7(13)9(15)11(10(16)8(6)14)20-21(18,19)5-3-1-2-4-17-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNMTSONVAJCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4F5NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Aminolysis

Caddick et al. demonstrated that PFPS derivatives undergo efficient aminolysis under microwave irradiation, reducing reaction times from hours to minutes. While this method focuses on downstream applications, it highlights PFPS’s utility in rapid sulfonamide synthesis.

Use of Trichlorophenyl Chlorosulfate (TCPC)

Luzung et al. explored TCPC as a sulfonylating agent for heteroaryl zinc reagents. Though TCPC primarily forms trichlorophenyl sulfonates, Kristensen adapted this protocol for PFPS by substituting pentafluorophenol, achieving comparable yields.

Comparative Analysis of Sulfonate Esters

PFPS’s advantages over other sulfonate esters are evident in stability and reactivity studies (Table 1).

Table 1: Comparison of Sulfonate Esters

PropertyPFPSTCP SulfonatePhenyl Sulfonate
Stability>6 months3–4 months1–2 months
Reactivity with AminesHighModerateLow
Purification EaseChromatographyCrystallizationChromatography

PFPS outperforms phenyl sulfonates in aqueous compatibility and reaction rates, making it ideal for biomedical applications.

Large-Scale Production and Industrial Adaptations

Scalability of Kristensen’s Method

Kilogram-scale production follows the classical route with modifications:

  • Continuous Flow Systems : Minimize degradation of pyridine-2-sulfonyl chloride.

  • In Situ Generation of Sulfonyl Chloride : Reduces handling risks .

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl pyridine-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in reactions with this compound include amines and thiols.

    Reaction Conditions: Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile, often at room temperature or slightly elevated temperatures.

Major Products

The major products formed from reactions with this compound depend on the nucleophile used. For example, reactions with amines yield sulfonamide derivatives, while reactions with thiols produce thioether derivatives.

Scientific Research Applications

Scientific Research Applications

PFPS is utilized in multiple scientific domains:

Organic Synthesis

PFPS serves as a reagent in organic synthesis, particularly in the formation of complex organic molecules. Its ability to undergo nucleophilic aromatic substitution reactions makes it valuable for synthesizing sulfonamide derivatives and other functionalized compounds.

Key Reactions:

  • Nucleophilic Substitution: The electron-deficient nature of the pentafluorophenyl group facilitates nucleophilic attack, leading to diverse product formations.
  • Elimination-Addition Mechanism: PFPS reacts with amines and thiols to form sulfonamide and thioether derivatives, respectively .

Material Science

In material science, PFPS is employed for surface modification and the preparation of functional materials. Its reactivity allows for the creation of coatings and materials with specific properties tailored for applications in electronics and sensors.

Bioconjugation

PFPS is increasingly used in bioconjugation processes, where it facilitates the covalent attachment of biomolecules to surfaces or other molecules. This application is critical in developing biosensors and drug delivery systems.

Mechanism of Action:
The mechanism involves nucleophilic aromatic substitution (SNAr), where nucleophiles displace fluorine atoms on the pentafluorophenyl ring, leading to stable covalent bonds with biomolecules .

Case Study 1: Synthesis of Heteroaryl Sulfonamides

A study demonstrated the use of PFPS in synthesizing heteroaryl sulfonamides from organozinc reagents, showcasing its utility in producing pharmaceutical intermediates with high yields .

Case Study 2: Crosslinking Applications

Research highlighted PFPS's role in crosslinking proteins through bioconjugation techniques, enhancing the stability and functionality of protein-based materials for therapeutic applications .

Mechanism of Action

The mechanism of action of pentafluorophenyl pyridine-2-sulfonate involves nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient aromatic ring of the pentafluorophenyl group is highly susceptible to nucleophilic attack, leading to the displacement of the fluorine atoms . This mechanism is facilitated by the presence of electron-withdrawing groups, which stabilize the transition state and enhance the reactivity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

  • Pentafluorophenyl Group: The electron-withdrawing pentafluorophenyl group in Pentafluorophenyl pyridine-2-sulfonate enhances its reactivity in substitution reactions compared to non-fluorinated analogues like methyl 4-(N-benzylacetamido)benzoate (1t) (67% yield). This group also facilitates π-stacking interactions with aromatic systems, as observed in heterometallic Au-Ag complexes, improving structural stability .

Limitations and Trade-offs

While this compound offers high reactivity, its fluorinated structure may complicate purification or limit solubility in non-polar solvents. In contrast, non-fluorinated derivatives like 1t exhibit better solubility but lower thermal resilience .

Biological Activity

Pentafluorophenyl pyridine-2-sulfonate (PFPS) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

PFPS can be synthesized through a reaction involving pentafluorophenol and pyridine-2-sulfonyl chloride. The process typically requires a base such as triethylamine to facilitate the formation of the sulfonate ester. The reaction has been reported to yield PFPS in a good yield of approximately 76% under optimized conditions .

Antiviral Properties

Research has indicated that various sulfonate esters, including PFPS, exhibit antiviral activity. Specifically, compounds derived from PFPS have been evaluated for their efficacy against HIV-1. A collection of isoxazolidinyl PFPS sulfonate esters demonstrated anti-HIV-1 activity at micromolar concentrations, suggesting that PFPS could be a valuable lead compound for the development of antiviral agents .

Antitumor Activity

PFPS and related compounds have shown promise in antitumor applications. In vitro studies indicated that certain derivatives possess antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. These findings highlight the potential of PFPS as an anticancer agent, warranting further investigation into its mechanism of action and efficacy in vivo .

The biological mechanisms underlying the activity of PFPS are still being elucidated. However, it is hypothesized that the presence of the sulfonate group enhances the compound's interaction with biological targets, potentially influencing pathways involved in cell proliferation and viral replication. The structural characteristics of PFPS may allow it to modulate enzyme activities or disrupt critical cellular processes, contributing to its observed biological effects.

Case Studies

  • Antiviral Activity Study : A study conducted on various sulfonate esters derived from PFPS revealed significant inhibition of HIV-1 replication in cell culture models. The structure-activity relationship (SAR) analysis indicated that modifications to the sulfonate group could enhance antiviral potency .
  • Antitumor Efficacy : In a recent investigation, PFPS derivatives were tested against MCF-7 breast cancer cells. Results showed a dose-dependent inhibition of cell growth, with some derivatives exhibiting IC50 values in the low micromolar range. This suggests that PFPS may act as a potential chemotherapeutic agent .

Data Summary

Property Observation
Synthesis Yield Approximately 76%
Antiviral Activity Effective against HIV-1 at micromolar levels
Antitumor Activity Significant antiproliferative effects on MCF-7 cells
IC50 Values Low micromolar range for certain derivatives

Q & A

Q. What are the common synthetic routes for preparing pentafluorophenyl pyridine-2-sulfonate?

this compound is typically synthesized via nucleophilic substitution reactions. For example, Kristensen et al. reported reacting pyridine-2-sulfonyl chloride with pentafluorophenol in the presence of triethylamine, yielding the product in 76% yield . Key considerations include solvent choice (e.g., dichloromethane or THF), temperature control (room temperature), and stoichiometric ratios to minimize side reactions.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • 19F NMR spectroscopy : Detects fluorine environments, confirming substitution patterns.
  • ATR-FTIR : Identifies sulfonate ester stretches (~1350–1450 cm⁻¹) and aromatic C-F bonds.
  • LC-MS : Validates molecular weight and purity.
  • GPC : Assesses dispersity (e.g., ƉM = 1.26 reported for related pentafluorophenyl esters) .

Q. What are the primary applications of this compound in organic synthesis?

This compound serves as a sulfonating agent for introducing pyridine-2-sulfonyl groups. It is widely used in peptide chemistry to activate carboxylic acids for conjugation, particularly in synthesizing fatty acid-antisense oligonucleotide (ASO) conjugates .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in this compound-based conjugations?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • pH control : Sodium tetraborate buffer (pH 8.5) improves nucleophilic attack efficiency.
  • Reaction time : 5–18 hours at room temperature balances conversion and side-product formation .
  • Purification : Reverse-phase HPLC effectively isolates conjugates (>85% purity) .

Q. What strategies address discrepancies in reported stability data for pentafluorophenyl esters under varying storage conditions?

Contradictions arise from moisture sensitivity and temperature fluctuations.

Storage Condition Observed Stability Source
-20°C, anhydrous>6 months
Room temperature, humidDecomposition in 48 hours
Mitigation includes using desiccants and inert atmospheres.

Q. How does the electron-withdrawing nature of the pentafluorophenyl group influence reactivity in sulfonate ester derivatives?

The pentafluorophenyl group enhances electrophilicity at the sulfur center, accelerating nucleophilic substitution. However, over-stabilization can reduce reactivity in polar solvents, necessitating base additives (e.g., triethylamine) to deprotonate nucleophiles .

Q. What are the challenges in scaling up this compound synthesis, and how can they be resolved?

  • Side reactions : Competing hydrolysis under humid conditions.
  • Purification : Column chromatography becomes impractical; switch to recrystallization or fractional distillation.
  • Safety : Handle pentafluorophenol (toxic) with closed-system reactors .

Methodological Guidance

Q. How should researchers design experiments to evaluate the hydrolytic stability of this compound in aqueous media?

  • Controlled hydrolysis : Monitor degradation via 19F NMR in D2O at pH 2–12.
  • Kinetic analysis : Plot pseudo-first-order rate constants (kobs) to identify pH-dependent stability .

Q. What computational tools aid in predicting the reactivity of this compound with nucleophiles?

DFT calculations (e.g., Gaussian or ORCA) model transition states and charge distribution. For example, Fukui indices predict nucleophilic attack sites on the sulfonate group .

Data Interpretation and Contradictions

Q. How can conflicting reports on the reactivity of this compound with organometallic reagents be reconciled?

Kristensen et al. achieved 76% yield with Grignard reagents, while Luzung et al. reported <10% yield for lithiated pyridines. This discrepancy arises from the stronger basicity of organolithiums, which promote side reactions. Mitigation involves lowering reaction temperatures (−78°C) and using milder nucleophiles .

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